N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide
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Overview
Description
N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via a nucleophilic substitution reaction, where a fluoropyrimidine derivative reacts with the piperidine intermediate.
Attachment of the tert-Butyl Group: The tert-butyl group is incorporated through an alkylation reaction, using tert-butyl halides under basic conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents to the fluoropyrimidine moiety.
Scientific Research Applications
N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide
- N-(tert-butyl)-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide
- N-(tert-butyl)-3-((5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxamide
Uniqueness
N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide is unique due to the presence of the fluoropyrimidine moiety, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
N-tert-butyl-3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O2/c1-14(2,3)18-13(20)19-6-4-5-11(9-19)21-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKLZOLMOPLVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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